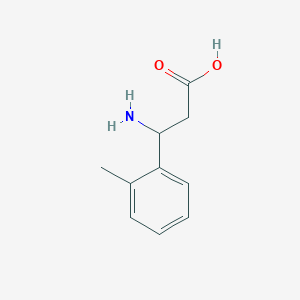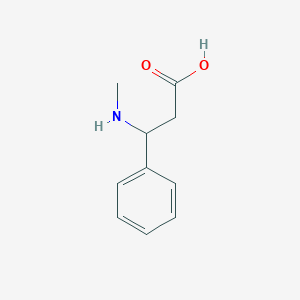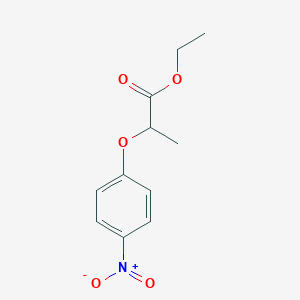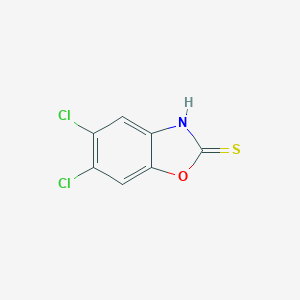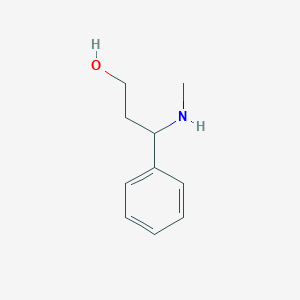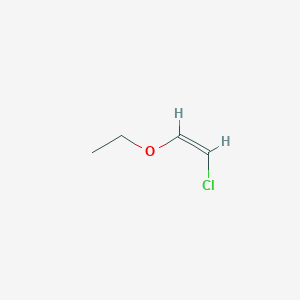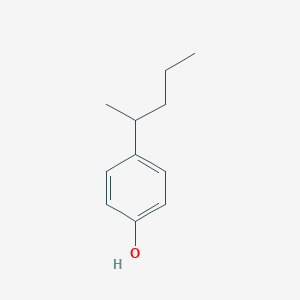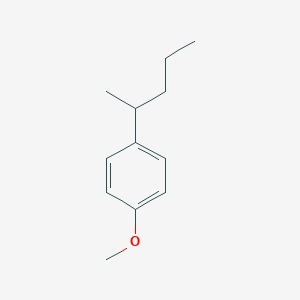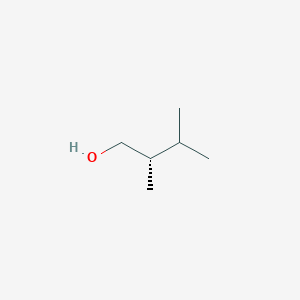
(2S)-2,3-dimethylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to (2S)-2,3-dimethylbutan-1-ol, such as amino acids and peptides incorporating cyclobutane rings, involves enantiodivergent synthetic sequences and stereocontrolled methodologies. These processes have led to the development of compounds with high rigidity and unique structural features, highlighting the synthetic versatility and the role of stereochemistry in the preparation of complex molecules (Izquierdo et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to (2S)-2,3-dimethylbutan-1-ol showcases the importance of the cyclobutane ring as a structural unit. NMR structural studies and DFT theoretical calculations have revealed the formation of strong intramolecular hydrogen bonds, leading to cis-fused octane structural units that confer high rigidity to these molecules, both in solution and in the gas phase. This structural rigidity is crucial for the stability and reactivity of these compounds (Izquierdo et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving (2S)-2,3-dimethylbutan-1-ol and its analogues often result in the formation of complex structures with multiple stereogenic centers. Asymmetric synthesis techniques have been developed to control the stereochemistry of these centers, leading to the creation of compounds with specific biological activities. The enantioselective synthesis of intermediates for pharmaceutical compounds illustrates the critical role of (2S)-2,3-dimethylbutan-1-ol derivatives in medicinal chemistry (Ikunaka et al., 2002).
Aplicaciones Científicas De Investigación
Catalysis in Chemical Reactions
(2S)-2,3-dimethylbutan-1-ol has been studied for its role in catalysis, particularly in gas-phase reactions. For instance, its decomposition into various products like 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene, catalyzed by hydrogen bromide, has been examined (Johnson & Stimson, 1968).
Solid-State Polymorphism and Dynamics
Research into the solid-state polymorphism and dynamics of dimethylbutanols, including (2S)-2,3-dimethylbutan-1-ol, has been conducted. These studies involve understanding the complex solid-state polymorphism, including plastic crystalline phases and the dynamics of these substances in different states (Carignani et al., 2018).
Surface Organometallic Chemistry in Catalyst Development
(2S)-2,3-dimethylbutan-1-ol has been used in the development of selective catalysts for dehydrogenation processes. This involves the application of surface organometallic chemistry on oxide and metal to enhance the stability and performance of catalysts (Rougé et al., 2019).
Kinetics of Thermal Decomposition
The kinetics and mechanisms of thermal decomposition of (2S)-2,3-dimethylbutan-1-ol and its isomers have been a subject of study. This includes understanding the energy profiles, rate constants, and branching ratios of these decomposition processes, which is crucial for applications in thermal analysis and material science (Shiroudi & Zahedi, 2016).
Glassy State and Phase Changes
Studies on the glassy state and phase changes of compounds like 2,3-dimethylbutane provide insights into the thermodynamic properties of these substances. These studies are significant in understanding the behavior of materials in different states and transitions between them (Adachi et al., 1971).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or improvements to the synthesis process.
For a specific compound like “(2S)-2,3-dimethylbutan-1-ol”, you would need to consult the relevant scientific literature. Unfortunately, I was unable to find specific papers on this compound. It’s possible that this compound is studied under a different name or is not widely studied. If you have access to a university library or a similar resource, they may be able to help you find more information. I hope this general outline is helpful, and I encourage you to consult with a chemistry professional for more detailed information.
Propiedades
IUPAC Name |
(2S)-2,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSWMAUXEHKFGX-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,3-dimethylbutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)
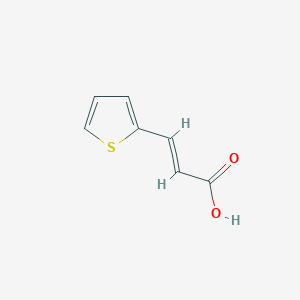
![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)

